molecular formula C22H17F3N2O3 B11670266 ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11670266
M. Wt: 414.4 g/mol
InChI Key: QAUWEABAHOGYRV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, cyano group, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as 2,6-dichloro-4-trifluoromethyl aniline. This precursor undergoes diazotization to form a diazonium salt, which is then reacted with ethyl cyanoacetate to form the desired pyran ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to similar compounds without this group .

Properties

Molecular Formula

C22H17F3N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H17F3N2O3/c1-2-29-21(28)18-17(13-8-10-15(11-9-13)22(23,24)25)16(12-26)20(27)30-19(18)14-6-4-3-5-7-14/h3-11,17H,2,27H2,1H3

InChI Key

QAUWEABAHOGYRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(F)(F)F)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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